molecular formula C17H34Sn B14604281 Tributyl(3-methylbut-1-YN-1-YL)stannane CAS No. 58064-11-2

Tributyl(3-methylbut-1-YN-1-YL)stannane

Cat. No.: B14604281
CAS No.: 58064-11-2
M. Wt: 357.2 g/mol
InChI Key: HJGHLQJJPLYQNN-UHFFFAOYSA-N
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Description

Tributyl(3-methylbut-1-YN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. Organotin compounds are widely used in organic synthesis due to their ability to form stable bonds with carbon and other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-methylbut-1-YN-1-YL)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with an alkyne under specific conditions. For example, the reaction of tributyltin hydride with 3-methylbut-1-yne in the presence of a catalyst such as tetrabutylammonium fluoride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-methylbut-1-YN-1-YL)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can participate in reduction reactions, often involving the transfer of electrons.

    Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Catalysts: Such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Tributyl(3-methylbut-1-YN-1-YL)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development.

    Industry: this compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which Tributyl(3-methylbut-1-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon and other elements, facilitating various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin compound used in similar applications.

    Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: A related compound with similar chemical properties.

Uniqueness

Tributyl(3-methylbut-1-YN-1-YL)stannane is unique due to its specific structure, which allows for distinct reactivity and applications. Its ability to form stable carbon-tin bonds makes it valuable in various fields of research and industry.

Properties

CAS No.

58064-11-2

Molecular Formula

C17H34Sn

Molecular Weight

357.2 g/mol

IUPAC Name

tributyl(3-methylbut-1-ynyl)stannane

InChI

InChI=1S/C5H7.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h5H,2-3H3;3*1,3-4H2,2H3;

InChI Key

HJGHLQJJPLYQNN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC(C)C

Origin of Product

United States

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